[2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine is an organic compound characterized by its complex structure, which includes a dimethylamino group and a pyrrolidine moiety. This compound has the chemical formula and is recognized by its CAS Number 1021241-95-1. It exhibits a boiling point of approximately 244.2 °C and a predicted density of 0.903 g/cm³ . The presence of both the dimethylamino and pyrrolidine groups suggests potential interactions with biological systems, making it a subject of interest in medicinal chemistry.
There is no scientific literature available describing a specific mechanism of action for [2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine.
Due to the lack of research, no information is available regarding the safety hazards associated with this compound. However, as a general precaution, any unknown organic compound should be handled with care, following standard laboratory safety protocols for potentially flammable or irritating substances [].
The reactivity of [2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine can be attributed to its functional groups. The dimethylamino group can act as a nucleophile, participating in various substitution reactions, while the pyrrolidine component may undergo ring-opening reactions under certain conditions. Specific reactions involving this compound have not been extensively documented in literature, indicating that further studies are necessary to explore its full reactivity profile.
Synthesis of [2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine typically involves multi-step organic synthesis techniques. Common methods may include:
Specific procedures for synthesizing this compound have yet to be detailed in widely accessible literature, suggesting an area ripe for exploration.
The applications of [2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine are still being investigated, but potential uses include:
Several compounds share structural similarities with [2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Ethylpyrrolidin-2-ylmethylamine | Contains pyrrolidine structure | Lacks dimethylamino group |
1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine | Similar amine structure | Additional methyl group alters properties |
N,N-Dimethylethylamine | Simple amine structure | No pyrrolidine ring; simpler reactivity profile |
The uniqueness of [2-(Dimethylamino)ethyl][(1-ethylpyrrolidin-2-yl)methyl]amine lies in its combination of both a dimethylamino group and a pyrrolidine ring, which potentially enhances its biological activity compared to simpler analogs.